molecular formula C11H13ClN4 B1488827 3-Azido-1-(2-chloro-4-methylbenzyl)azetidine CAS No. 2097977-51-8

3-Azido-1-(2-chloro-4-methylbenzyl)azetidine

Cat. No. B1488827
CAS RN: 2097977-51-8
M. Wt: 236.7 g/mol
InChI Key: NIUQXKYRNKQEFI-UHFFFAOYSA-N
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Description

3-Azido-1-(2-chloro-4-methylbenzyl)azetidine is a type of azetidine, a class of compounds that are immensely reactive and have significant potential in various fields such as medicinal chemistry, peptidomimetic, and nucleic acid chemistry . They are also used as amino acid surrogates .


Molecular Structure Analysis

Azetidines represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions . The molecular structure of azetidines is versatile, allowing for functionalization and use as heterocyclic synthons .


Chemical Reactions Analysis

Azetidines have important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . The formation of side product 3-alkoxyazetidines might involve an initial intramolecular nucleophilic displacement to yield a bicyclic aziridinium ion, which then undergoes alcoholysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines can vary greatly depending on their specific structure and functional groups. For instance, 3-azido-1,3-dinitroazetidine (ADNAZ) has a low melting temperature at 78 °C .

Scientific Research Applications

Synthesis and Characterization of Azetidinone Derivatives

A study by Chopde, Meshram, and Pagadala (2012) focused on synthesizing azetidinone derivatives and evaluating their antibacterial activities. They synthesized azetidinones from 3-methyl-1H-pyrazol-5(4H)-one, aldehydes, and ammonia, finding some derivatives displayed promising antibacterial activities against bacterial strains (Chopde, Meshram, & Pagadala, 2012).

Enantiomerically Pure Terminal 1,2-Diamines Synthesis

Lee et al. (2006) synthesized enantiomerically pure terminal 1,2-diamines using chiral aziridines. These diamines are precursors for biologically important compounds. The process involved Wittig reactions, azide cleavage, and successive reductions, yielding compounds in high yields (Lee et al., 2006).

Synthesis of Functionalized 3-Methylazetidines

Stankovic et al. (2012) prepared functionalized 3-methylazetidines, which are useful in synthesizing diverse azetidine derivatives. The method included nucleophilic substitution at the 3-position of 3-methylazetidines, providing access to novel 3-functionalized azetidines (Stankovic, D’hooghe, Tehrani, & Kimpe, 2012).

Antibacterial Activity of Azetidinylquinolones

Frigola et al. (1995) synthesized stereochemically pure azetidinylquinolones to determine their effects on potency and efficacy as antibacterial agents. They explored the importance of chirality in these compounds, finding specific configurations conferred the best antibacterial activity (Frigola et al., 1995).

Intramolecular Azide to Alkene Cycloadditions

Hemming et al. (2014) explored intramolecular azide to alkene cycloadditions for constructing various benzodiazepines. The process yielded potent antitumor antibiotics, demonstrating the versatility of azetidine-based compounds in pharmaceutical research (Hemming, Chambers, Jamshaid, & O’Gorman, 2014).

Synthesis of Azetidine Fatty Esters

Lie Ken Jie and Syed-rahmatullah (1992) synthesized azetidine fatty esters, characterizing them spectroscopically. This study highlights the diversity in azetidine derivatives and their potential applications in chemical research (Lie Ken Jie & Syed-rahmatullah, 1992).

Iron-Catalyzed Synthesis of 3-Sulfanyl Azetidines

Dubois et al. (2019) reported the synthesis of 3-aryl-3-sulfanyl azetidines using a mild iron-catalyzed method. This study underscores the potential of azetidines in drug discovery programs (Dubois, Lazaridou, Choi, Mousseau, & Bull, 2019).

Mechanism of Action

The mechanism of action of azetidines is largely dependent on their structure and the specific reactions they are involved in. For instance, in the formation of 3-alkoxyazetidines, an initial intramolecular nucleophilic displacement might occur, leading to the formation of a bicyclic aziridinium ion .

Future Directions

The field of azetidine research is still developing, with many potential applications yet to be fully explored. Future research may focus on improving the synthetic strategies towards functionalized azetidines and expanding their applications in various fields .

properties

IUPAC Name

3-azido-1-[(2-chloro-4-methylphenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4/c1-8-2-3-9(11(12)4-8)5-16-6-10(7-16)14-15-13/h2-4,10H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUQXKYRNKQEFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CC(C2)N=[N+]=[N-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azido-1-(2-chloro-4-methylbenzyl)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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